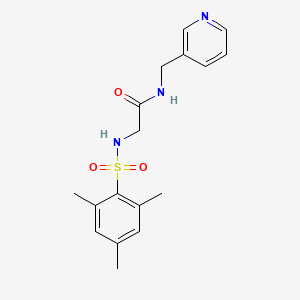
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide, also known as PTB-OX1, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide's mechanism of action is thought to be through its selective activation of orexin/hypocretin neurons. These neurons are involved in regulating wakefulness, arousal, and cognitive performance. This compound selectively targets these neurons by binding to the orexin receptor 1 (OX1R), which is primarily expressed in the brain. This binding leads to the activation of OX1R and subsequent activation of orexin/hypocretin neurons.
Biochemical and Physiological Effects:
This compound's activation of orexin/hypocretin neurons leads to various biochemical and physiological effects. These effects include increased arousal and cognitive performance, as well as modulation of various physiological processes such as feeding behavior, energy metabolism, and stress response. This compound has also been shown to have anticancer effects, as mentioned previously.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide in lab experiments is its high selectivity and potency for the orexin system. This makes it a valuable tool for studying this system and developing orexin-based therapies. However, one limitation of using this compound is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide research. One direction is to further investigate its potential therapeutic applications, such as in sleep disorders, cognitive impairments, and cancer. Another direction is to develop more selective and potent compounds that target the orexin system. Additionally, this compound could be used as a tool compound to study the orexin system and its role in various physiological processes. Overall, this compound has the potential to be a valuable tool in scientific research and drug discovery.
Méthodes De Synthèse
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide involves the reaction of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid with p-toluidine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in the literature and has been used in various studies.
Applications De Recherche Scientifique
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been investigated for its potential application in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to selectively activate orexin/hypocretin neurons, which play a crucial role in regulating sleep and wakefulness. This activation can lead to increased arousal and cognitive performance, making this compound a potential therapeutic agent for sleep disorders and cognitive impairments.
In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This inhibition is thought to be due to this compound's ability to target specific proteins involved in cancer cell signaling pathways. This suggests that this compound could be a potential anticancer agent.
In drug discovery, this compound has been used as a tool compound to study the orexin system and its potential therapeutic applications. This compound has been shown to have high selectivity and potency for the orexin system, making it a valuable tool for studying this system and developing orexin-based therapies.
Propriétés
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-11-18(12-8-16)25-24(28)20-5-3-4-6-21(20)30-15-22-26-23(27-31-22)17-9-13-19(29-2)14-10-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUFWBDCLPWWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



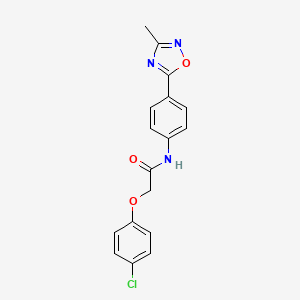



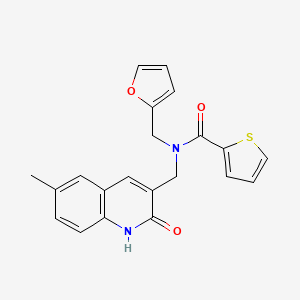
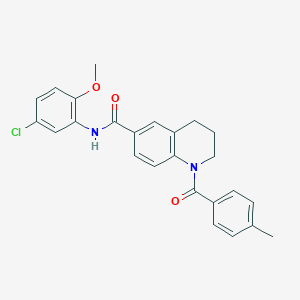
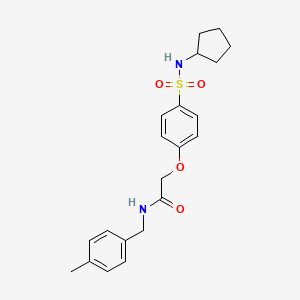
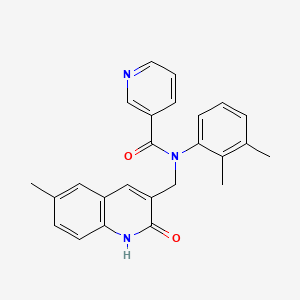
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
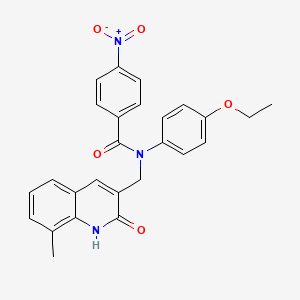
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)
